

physical characteristics of 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

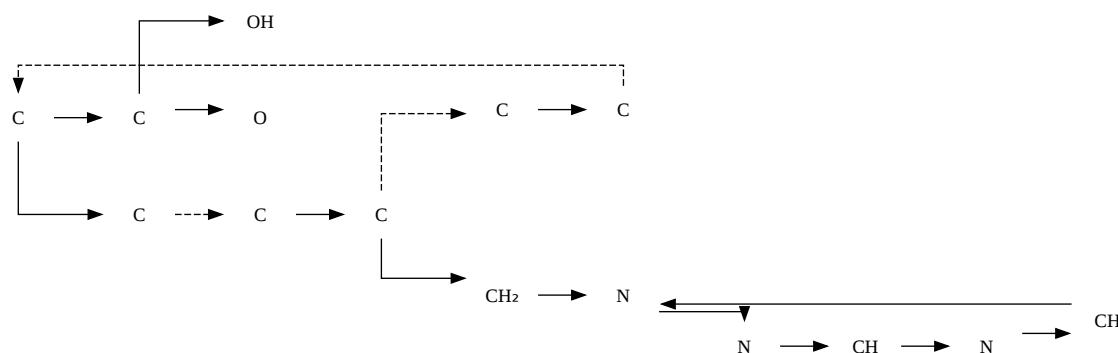
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

Cat. No.: B067763

[Get Quote](#)


An In-depth Technical Guide to the Physical Characteristics of **4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid**

Foreword

In the landscape of modern medicinal chemistry and drug development, the meticulous characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a regulatory formality; it is the bedrock of successful therapeutic design. The physical properties of a molecule dictate its behavior from the reaction flask to its final formulation, influencing its stability, solubility, bioavailability, and ultimately, its efficacy and safety. This guide is dedicated to a molecule of significant interest: **4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid**. As a key intermediate in the synthesis of various bioactive compounds, including non-steroidal aromatase inhibitors like Letrozole, a thorough understanding of its physical characteristics is paramount for researchers and developers.^{[1][2]} This document provides a comprehensive exploration of its fundamental properties, detailed protocols for their characterization, and expert insights into the interpretation of this critical data.

Molecular Identity and Physicochemical Profile

The first step in any rigorous scientific investigation is to establish the unambiguous identity of the subject material. **4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid** is a heterocyclic compound featuring a benzoic acid moiety linked to a 1,2,4-triazole ring via a methylene bridge.

[Click to download full resolution via product page](#)

Caption: 2D Structure of **4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid**.

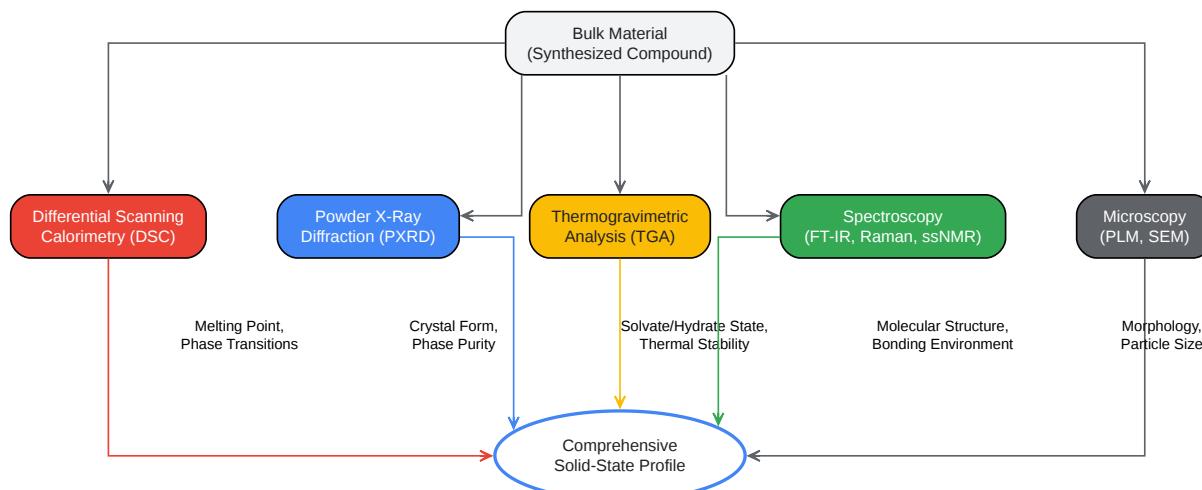
This unique arrangement of functional groups—a carboxylic acid capable of hydrogen bonding and acting as a proton donor, and a triazole ring with nitrogen atoms that can act as hydrogen bond acceptors—governs its physical and biological properties.

Table 1: Core Identification and Physicochemical Data

Parameter	Value	Source(s)
CAS Number	160388-54-5	[3][4][5][6]
Molecular Formula	C ₁₀ H ₉ N ₃ O ₂	[3][5][6][7]
Molecular Weight	203.20 g/mol	[6]
IUPAC Name	4-(1,2,4-triazol-1-ylmethyl)benzoic acid	[6]
Appearance	White to off-white solid	[1][7]
Melting Point	227 °C	[5][8]
Boiling Point	456.9 °C at 760 mmHg (Predicted)	[5][8]
Solubility	Sparingly soluble in polar organic solvents like methanol; low aqueous solubility anticipated.	Inferred from structure & data on related compounds[1]

Solid-State Properties: The Foundation of Stability and Formulation

For any compound intended for pharmaceutical use, a comprehensive understanding of its solid state is non-negotiable. Properties such as crystallinity, polymorphism, and particle size directly impact manufacturing processes, chemical stability, and dissolution rates.


2.1. Crystallinity and Polymorphism

The existence of a defined melting point at 227 °C strongly indicates that **4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid** is a crystalline solid under standard conditions.[5][8] A crystalline structure implies a highly ordered, three-dimensional arrangement of molecules. Data available in the Cambridge Structural Database (CSD), under reference code 653005, confirms a specific crystal structure, providing invaluable atomic-level insights into intermolecular interactions and packing motifs.[6]

However, the ability of a compound to exist in more than one crystalline form—a phenomenon known as polymorphism—is a critical consideration. Different polymorphs of the same molecule can exhibit distinct physical properties, including melting point, solubility, and stability. For 1,2,4-triazole derivatives, polymorphism is a known and significant factor that can influence drug efficacy.^[9] Therefore, screening for potential polymorphs is an essential step in early-phase drug development to ensure the selection of the most stable and therapeutically optimal form.

2.2. Workflow for Solid-State Characterization

A robust characterization workflow is essential to identify and control the solid form of the compound. This typically involves a multi-technique approach to gather orthogonal data, ensuring a comprehensive understanding.

[Click to download full resolution via product page](#)

Caption: Workflow for Comprehensive Solid-State Characterization.

Core Experimental Protocols

The following protocols are presented as a guide for researchers to characterize the physical properties of **4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid**. The rationale behind key steps is included to foster a deeper understanding of the methodology.

3.1. Protocol: Thermal Analysis by Differential Scanning Calorimetry (DSC)

- Objective: To determine the melting point and identify other thermal events like phase transitions.
- Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. An endothermic event, like melting, results in a characteristic peak.
- Methodology:
 - Sample Preparation: Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan. Crimp the pan with a lid. Rationale: A small, consistent sample mass ensures uniform heat transfer and reproducible results.
 - Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.
 - Thermal Program: Equilibrate the cell at a starting temperature (e.g., 30 °C). Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature well above the expected melting point (e.g., 250 °C). Rationale: A 10 °C/min heating rate is standard and provides a good balance between resolution and experimental time.
 - Data Analysis: Analyze the resulting thermogram. The onset temperature of the large endothermic peak is reported as the melting point. The peak area can be integrated to determine the heat of fusion.

3.2. Protocol: Crystalline Form Identification by Powder X-ray Diffraction (PXRD)

- Objective: To obtain a unique "fingerprint" of the crystalline solid and confirm its phase purity.
- Principle: When a beam of X-rays interacts with a crystalline material, it is diffracted in specific directions according to Bragg's Law. The resulting pattern of diffraction peaks is

characteristic of a specific crystal lattice.

- Methodology:

- Sample Preparation: Gently grind a small amount (approx. 100 mg) of the sample with a mortar and pestle to ensure random crystal orientation. Pack the powder into a sample holder, ensuring a flat, level surface. Rationale: Random orientation is crucial to ensure that all possible diffraction planes are sampled, leading to an accurate pattern.
- Instrument Setup: Mount the sample holder in the diffractometer.
- Data Acquisition: Scan the sample over a defined 2θ range (e.g., 2° to 40°) using a specific X-ray source (typically $\text{Cu K}\alpha$). The step size and scan speed should be optimized for good signal-to-noise.
- Data Analysis: Compare the resulting diffractogram (a plot of intensity vs. 2θ) to reference patterns from databases or from previously characterized batches. The presence of sharp, well-defined peaks confirms crystallinity. The absence of unexpected peaks indicates high phase purity.

3.3. Protocol: Spectroscopic Identity Confirmation by FT-IR

- Objective: To confirm the presence of key functional groups and the overall molecular structure.
- Principle: Infrared radiation is absorbed by molecules at specific frequencies corresponding to the vibrations of their chemical bonds. An FT-IR spectrum provides a fingerprint based on these absorption bands.
- Methodology:
 - Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture thoroughly to a fine powder. Press the powder into a transparent pellet using a hydraulic press. Rationale: KBr is transparent to IR radiation and provides a solid matrix to hold the sample in the beam path.

- Data Acquisition: Place the KBr pellet in the spectrometer's sample holder. Acquire a background spectrum of the empty sample chamber, followed by the sample spectrum.
- Data Analysis: Analyze the spectrum for characteristic absorption bands. Key expected peaks include:
 - $\sim 1700 \text{ cm}^{-1}$: C=O stretch of the carboxylic acid.
 - $\sim 2500\text{--}3300 \text{ cm}^{-1}$: Broad O-H stretch of the hydrogen-bonded carboxylic acid.
 - $\sim 1600, \sim 1500 \text{ cm}^{-1}$: C=C and C=N stretching vibrations from the aromatic and triazole rings.
 - $\sim 3100 \text{ cm}^{-1}$: C-H stretches of the aromatic and triazole rings.

Synthesis of Data and Implications for Development

The true power of physical characterization lies in the synthesis of data from multiple techniques. A sharp melting endotherm from DSC that aligns with a clean, reproducible PXRD pattern provides strong, self-validating evidence of a single, pure crystalline form. Spectroscopic data from FT-IR and NMR confirms that this pure form is indeed the correct molecule.[\[10\]](#)

For drug development professionals, these physical characteristics have direct and profound implications:

- Solubility & Bioavailability: The low aqueous solubility anticipated from its structure necessitates strategies for formulation, such as salt formation or the use of solubility enhancers, to ensure adequate bioavailability.
- Stability & Shelf-life: Identifying the most thermodynamically stable polymorph is crucial for preventing form conversion during storage, which could alter the drug's performance.
- Manufacturing: Properties like crystal habit and particle size, which can be observed by microscopy, influence powder flow, compressibility, and dissolution, all of which are critical for robust tablet manufacturing.

Conclusion

4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid is more than just a chemical intermediate; it is a carefully designed molecular scaffold whose physical properties are intrinsically linked to its utility in creating life-saving medicines. The data presented herein—from its fundamental molecular weight and structure to its thermal behavior and crystalline nature—provides a foundational dataset for any researcher working with this compound. By employing the rigorous, multi-faceted characterization protocols outlined in this guide, scientists can ensure the quality and consistency of their material, de-risk their development programs, and ultimately, accelerate the journey from laboratory discovery to clinical application.

References

- Chemsoc. (n.d.). **4-(1H-1,2,4-Triazol-1-Ylmethyl)Benzoic Acid** Price.
- MySkinRecipes. (n.d.). **4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)BENZOIC ACID**.
- MySkinRecipes. (n.d.). **4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)BENZOIC ACID**.
- PubChem. (n.d.). **4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid**.
- Al-Ostoot, F. H., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. *RSC Advances*, 9(33), 19065-19074.
- Google Patents. (n.d.). US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
- Pre-print server. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile price, buy 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile - chemicalbook [chemicalbook.com]
- 2. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 3. 4-(1H-1,2,4-Triazol-1-Ylmethyl)Benzoic Acid Price at Chemsoc [m.chemsrc.com]

- 4. 4-((1H-1,2,4-Triazol-1-yl)methyl)benzoic acid | CymitQuimica [cymitquimica.com]
- 5. 4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)BENZOIC ACID [myskinrecipes.com]
- 6. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid | C10H9N3O2 | CID 3159714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzoic acid, 4-(1H-1,2,4-triazol-1-ylmethyl)- [cymitquimica.com]
- 8. 4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)BENZOIC ACID [myskinrecipes.com]
- 9. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]
- 10. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical characteristics of 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b067763#physical-characteristics-of-4-1h-1-2-4-triazol-1-ylmethyl-benzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

